molecular formula C17H15ClN2O2 B4509842 2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide

2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B4509842
M. Wt: 314.8 g/mol
InChI Key: JMTPVMNRBOCZSK-UHFFFAOYSA-N
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Description

2-(6-Chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic indole-acetamide derivative characterized by a 6-chloro-substituted indole core linked via an acetamide group to a 4-methoxyphenyl moiety. Indole derivatives are widely studied for their biological activities, including anticancer and receptor modulation, due to their structural resemblance to endogenous biomolecules like serotonin and melatonin .

The compound’s synthesis typically involves coupling reactions between indole acetic acid derivatives and substituted anilines.

Properties

IUPAC Name

2-(6-chloroindol-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-22-15-6-4-14(5-7-15)19-17(21)11-20-9-8-12-2-3-13(18)10-16(12)20/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTPVMNRBOCZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 6-position.

    Acylation: The chlorinated indole is then acylated with 4-methoxyphenylacetic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent on the indole ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted indole derivatives with various nucleophiles.

Scientific Research Applications

2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Chemical Biology: It serves as a probe to study the interactions of indole derivatives with biological targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents on the indole ring may enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various pharmacological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Indole-Acetamide Derivatives

Compound Name Indole Substituents Phenyl/Other Substituents Key Structural Notes Reference
Target Compound 6-Cl 4-OCH₃ Balanced electronic effects
Y040-9697 (ChemDiv) 6-Cl 2,4-(OCH₃)₂ Increased methoxy bulk
N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide 3-H (unsubstituted) 4-Cl Chlorophenyl vs. methoxyphenyl
2-(1-(4-Chlorobenzoyl)-5-methoxy-... (10j) 5-OCH₃, 3-CH₃, 1-(4-Cl-benzoyl) 3-Cl-4-F Benzoyl and methyl groups
VIe (Flavone derivative) Flavone core (4-oxo-chromen) 4-Cl, 4-OCH₃ Non-indole, flavone scaffold

Key Observations :

  • Substituent Position : The 6-chloro on the indole (target) vs. 5-chloro (e.g., ) alters electronic distribution and steric interactions .
  • Hybrid Scaffolds : Compounds like VIe () replace indole with flavone, demonstrating scaffold flexibility in drug design.

Physicochemical Properties

Physical properties such as melting points, solubility, and synthetic yields vary significantly with substituents:

Table 2: Physicochemical Data of Selected Compounds

Compound Name Melting Point (°C) Yield (%) Notable Functional Groups Reference
Target Compound Not reported Not reported 6-Cl, 4-OCH₃
10j (Anticancer derivative) 192–194 8 3-CH₃, 4-Cl-benzoyl
VIe (Flavone derivative) 155–157 80 4-Cl, chromen-4-one
N-(4-Chloro-2-nitrophenyl)-... () Not reported High* Nitro, methylsulfonyl

Key Observations :

  • Melting Points : Higher melting points (e.g., 10j at 192–194°C) correlate with crystalline stability from halogen and benzoyl groups .
  • Yields : Flavone derivatives (e.g., VIe, 80% yield) suggest efficient synthesis compared to indole analogs (e.g., 10j, 8% yield), possibly due to fewer steric hindrances .
  • Solubility : Methoxy groups (target compound) may enhance aqueous solubility compared to nitro or sulfonyl substituents .

Key Observations :

  • Receptor Selectivity: Methoxyphenyl groups (target) may favor adenosine or serotonin receptor interactions, similar to flavone derivatives in .
  • Toxicity Considerations : Halogenated analogs (e.g., 6-chloro) require metabolic stability studies to assess hepatotoxicity risks .

Biological Activity

Overview

2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the indole derivatives class, which are known for their diverse biological activities. The unique structure of this compound, featuring a chloro-substituted indole ring and a methoxyphenyl acetamide moiety, suggests potential pharmacological applications, particularly in antimicrobial and anticancer therapies.

Antimicrobial Activity

Research indicates that compounds within the indole class exhibit significant antibacterial and antifungal properties. The presence of electron-withdrawing groups, such as chlorine, enhances the biological activity of these compounds.

  • Antibacterial Properties : Studies have shown that derivatives similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : The compound has also been noted for antifungal activity against species such as Candida albicans, with MIC values indicating effective inhibition .

Anticancer Activity

Indole derivatives are frequently investigated for their anticancer potential due to their ability to modulate various biological pathways involved in cancer progression.

  • Mechanism of Action : The chloro and methoxy substitutions on the indole ring may enhance interaction with cellular targets involved in apoptosis and cell cycle regulation .
  • Case Studies : In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting that this compound may exhibit similar effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other indole derivatives:

Compound NameStructure FeaturesAntibacterial ActivityAntifungal Activity
2-(6-bromo-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamideBromo instead of chloroModerateLow
2-(6-chloro-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamideMethoxy at position 3HighModerate
2-(6-chloro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamideHydroxy instead of methoxyLowHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
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2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide

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